Cas no 75335-12-5 (2-(2-hydroxyphenyl)-2-methoxyacetic acid)

2-(2-Hydroxyphenyl)-2-methoxyacetic acid is a versatile organic compound featuring both phenolic and carboxylic acid functional groups, making it valuable for synthetic and pharmaceutical applications. Its structure allows for chelation and coordination with metal ions, which is beneficial in catalysis and material science. The presence of the methoxy group enhances stability and modulates reactivity, while the hydroxyl group offers sites for further functionalization. This compound is particularly useful as an intermediate in the synthesis of fine chemicals, bioactive molecules, and ligands for asymmetric catalysis. Its balanced hydrophilicity and lipophilicity contribute to favorable solubility properties in various solvents, facilitating its use in diverse chemical processes.
2-(2-hydroxyphenyl)-2-methoxyacetic acid structure
75335-12-5 structure
Product Name:2-(2-hydroxyphenyl)-2-methoxyacetic acid
CAS No:75335-12-5
MF:C9H10O4
MW:182.173303127289
MDL:MFCD20653320
CID:4658479
PubChem ID:12590434
Update Time:2025-06-11

2-(2-hydroxyphenyl)-2-methoxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-hydroxyphenyl)-2-methoxyacetic acid
    • MDL: MFCD20653320
    • Inchi: 1S/C9H10O4/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8,10H,1H3,(H,11,12)
    • InChI Key: MMBRQEDFVLANNZ-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1O)(OC)C(=O)O

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2-(2-hydroxyphenyl)-2-methoxyacetic acid Related Literature

Additional information on 2-(2-hydroxyphenyl)-2-methoxyacetic acid

Professional Introduction to 2-(2-hydroxyphenyl)-2-methoxyacetic Acid (CAS No. 75335-12-5)

2-(2-hydroxyphenyl)-2-methoxyacetic acid, identified by its Chemical Abstracts Service (CAS) number 75335-12-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a hydroxyphenyl group and a methoxyacetic acid moiety, has garnered attention due to its versatile structural framework and potential biological activities. The unique combination of functional groups in its molecular structure positions it as a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-(2-hydroxyphenyl)-2-methoxyacetic acid consists of a benzene ring substituted with a hydroxyl group at the 2-position and an acetic acid derivative at the 2-position, which is further modified by a methoxy group. This configuration imparts both lipophilic and hydrophilic characteristics, making it amenable to various pharmacophoric modifications. Such structural attributes are highly desirable in drug design, as they can influence solubility, metabolic stability, and target binding affinity.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-(2-hydroxyphenyl)-2-methoxyacetic acid and its derivatives. The hydroxyphenyl moiety is particularly noteworthy, as it is a common structural motif found in many bioactive natural products and synthetic drugs. For instance, derivatives of this class have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. The methoxyacetic acid component adds another layer of functionality that can be exploited for modulating biological pathways.

One of the most compelling aspects of 2-(2-hydroxyphenyl)-2-methoxyacetic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds for drug discovery programs. For example, recent studies have demonstrated its utility in constructing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. The ability to modify both the hydroxyphenyl and methoxyacetic acid groups allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The synthesis of 2-(2-hydroxyphenyl)-2-methoxyacetic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to enhance yield and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of modern chemical techniques in pharmaceutical research.

From a biological perspective, 2-(2-hydroxyphenyl)-2-methoxyacetic acid has shown promise in preclinical studies as a modulator of key signaling pathways implicated in various diseases. Its ability to interact with enzymes and receptors suggests potential applications in treating conditions such as neurodegenerative disorders, metabolic syndromes, and autoimmune diseases. Further investigation into its mechanism of action is warranted to fully elucidate its therapeutic potential.

The growing body of research on 2-(2-hydroxyphenyl)-2-methoxyacetic acid underscores its significance as a building block in medicinal chemistry. As computational methods and high-throughput screening technologies advance, compounds like this are being increasingly explored for their pharmacological properties. Collaborative efforts between synthetic chemists and biologists are essential to harnessing its full potential in drug development.

In conclusion, CAS No. 75335-12-5 represents more than just a chemical identifier; it symbolizes a compound with immense potential in pharmaceutical innovation. The structural elegance and functional diversity of 2-(2-hydroxyphenyl)-2-methoxyacetic acid make it a cornerstone in modern drug discovery efforts. Continued research into this compound and its derivatives will undoubtedly yield novel therapeutic solutions that address unmet medical needs.

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